molecular formula C9H6ClNO5S B1426456 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 90225-15-3

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No.: B1426456
CAS No.: 90225-15-3
M. Wt: 275.67 g/mol
InChI Key: QGEUBGJPTHKQKO-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3. It is a derivative of benzoxazine, featuring a sulfonyl chloride group at the 6-position and a methyl group at the 1-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with chlorosulfonic acid. The reaction typically requires controlled temperature conditions and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of related amines or other reduced forms.

  • Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base such as triethylamine.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

  • Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: This compound lacks the methyl group present in 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

  • 6-Chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione: This compound is structurally similar but lacks the sulfonyl chloride group.

Uniqueness: this compound is unique due to the presence of both the methyl group and the sulfonyl chloride group, which significantly influences its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUBGJPTHKQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 2
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 4
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 5
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 6
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

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